p-Trifluoromethylphenylglyoxylic acid

Description

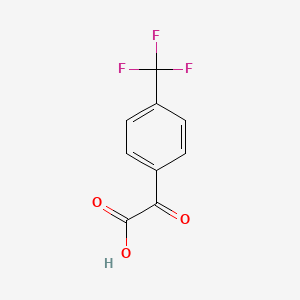

p-Trifluoromethylphenylglyoxylic acid (C₉H₅F₃O₃) is an aromatic glyoxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. The glyoxylic acid moiety (-C(=O)COOH) confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHHKLWSQKEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: p-Trifluoromethylphenylglyoxylic acid is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a reagent in biochemical assays and studies involving enzyme inhibition and metabolic pathways. Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: The compound finds applications in the development of advanced materials and polymers due to its unique chemical structure.

Mechanism of Action

The mechanism by which p-trifluoromethylphenylglyoxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or bind to receptors, leading to its biological effects.

Comparison with Similar Compounds

Functional Group and Structural Comparison

The table below highlights key structural and functional differences between p-trifluoromethylphenylglyoxylic acid and related compounds:

Acidity and Reactivity

- This compound: The -CF₃ group at the para position increases the acidity of the glyoxylic acid group compared to non-fluorinated analogs. This property is critical in reactions requiring deprotonation, such as nucleophilic substitutions.

- 2-Hydroxy-4-(trifluoromethyl)benzoic Acid : The ortho-hydroxyl group (-OH) introduces intramolecular hydrogen bonding, reducing its acidity relative to glyoxylic acid derivatives. Its pKa is likely higher than that of this compound .

- 4-(Trifluoromethyl)trifluoroacetophenone: The ketone group is less acidic than carboxylic or glyoxylic acid groups but exhibits strong electrophilicity, making it reactive in nucleophilic additions .

Pharmaceutical and Industrial Relevance

- This compound : Likely serves as a precursor for bioactive molecules, leveraging the -CF₃ group’s metabolic stability and lipophilicity.

- 2-Hydroxy-4-(trifluoromethyl)benzoic Acid : Identified as an impurity in Triflusal (an antiplatelet drug), emphasizing the need for rigorous quality control in API manufacturing .

Biological Activity

p-Trifluoromethylphenylglyoxylic acid (TFPGA) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of TFPGA, summarizing key findings, case studies, and data in a structured format.

Chemical Structure and Properties

TFPGA is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and interaction with biological systems. The molecular formula is C9H6F3O3, and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of TFPGA can be attributed to several mechanisms:

- Antioxidant Activity : TFPGA exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using assays such as DPPH radical scavenging and ABTS assays.

- Antimicrobial Properties : Studies have shown that TFPGA possesses antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antioxidant Activity

Recent studies have evaluated the antioxidant capacity of TFPGA using different assays. The results are summarized in Table 1.

These findings indicate that TFPGA has a strong ability to neutralize free radicals, contributing to its potential health benefits.

Antimicrobial Properties

TFPGA has been tested against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 | |

| Staphylococcus aureus | 0.8 | |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that TFPGA could be a promising candidate for developing new antimicrobial agents.

Case Studies

A notable case study investigated the effects of TFPGA on human cell lines. The study aimed to assess the compound's cytotoxicity and potential therapeutic applications.

- Study Design : Human cancer cell lines were treated with varying concentrations of TFPGA.

- Findings : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Summary of Case Study Findings

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant apoptosis |

| MCF-7 (breast cancer) | 20 | Inhibition of proliferation |

The results from this case study highlight the need for further investigation into the mechanisms underlying TFPGA's selective toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.